molecular formula C22H32 B14493185 1,4,6,7-Tetrapropylnaphthalene CAS No. 65438-96-2

1,4,6,7-Tetrapropylnaphthalene

Cat. No.: B14493185
CAS No.: 65438-96-2
M. Wt: 296.5 g/mol
InChI Key: VSMAIWMWHNXBHP-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrapropylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields. This compound, characterized by the presence of four propyl groups attached to the naphthalene ring, exhibits unique chemical and physical properties that make it of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:

    Temperature: Moderate temperatures (around 50-100°C)

    Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride

    Catalyst: Aluminum chloride (AlCl3)

The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Reduced naphthalene derivatives

    Substitution: Halogenated naphthalene derivatives

Scientific Research Applications

1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,6,7-Tetramethylnaphthalene
  • 1,4,6,7-Tetraethylnaphthalene
  • 1,4,6,7-Tetraisopropylnaphthalene

Uniqueness

1,4,6,7-Tetrapropylnaphthalene is unique due to the specific arrangement and length of its propyl groups, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and isopropyl analogs, the propyl groups provide a different steric and electronic environment, leading to distinct behavior in chemical reactions and applications.

Properties

CAS No.

65438-96-2

Molecular Formula

C22H32

Molecular Weight

296.5 g/mol

IUPAC Name

1,4,6,7-tetrapropylnaphthalene

InChI

InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3

InChI Key

VSMAIWMWHNXBHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC

Origin of Product

United States

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